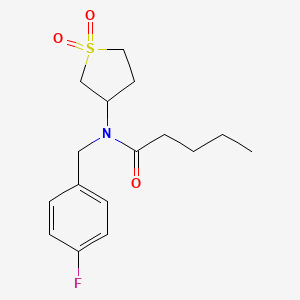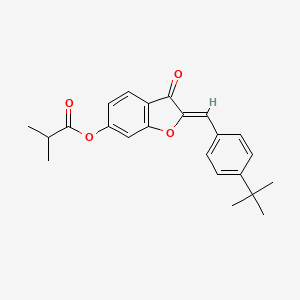
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)pentanamide is a synthetic organic compound that belongs to the class of amides. This compound features a unique combination of a tetrahydrothiophene ring with a sulfone group, a fluorobenzyl group, and a pentanamide chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)pentanamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Oxidation to Sulfone: The tetrahydrothiophene ring is oxidized to introduce the sulfone group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the Fluorobenzyl Group: This step involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with an amine.
Formation of the Pentanamide Chain: The final step involves the formation of the amide bond, typically through condensation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong conditions.
Reduction: The compound can be reduced to remove the sulfone group or to modify the amide functionality.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Higher oxidation states of the sulfone group.
Reduction: Corresponding sulfide or amine derivatives.
Substitution: Modified aromatic compounds with different substituents.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)pentanamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)pentanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The sulfone and fluorobenzyl groups can play crucial roles in these interactions, influencing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorobenzyl)-N-methylpentanamide: Lacks the sulfone group, potentially altering its biological activity.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpentanamide: Lacks the fluorobenzyl group, which may affect its interaction with biological targets.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)pentanamide is unique due to the presence of both the sulfone and fluorobenzyl groups, which can confer distinct chemical and biological properties. These functionalities may enhance its stability, reactivity, and potential as a pharmacologically active compound.
Properties
CAS No. |
847164-20-9 |
|---|---|
Molecular Formula |
C16H22FNO3S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide |
InChI |
InChI=1S/C16H22FNO3S/c1-2-3-4-16(19)18(15-9-10-22(20,21)12-15)11-13-5-7-14(17)8-6-13/h5-8,15H,2-4,9-12H2,1H3 |
InChI Key |
ZBNSOFJNZLXMTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)F)C2CCS(=O)(=O)C2 |
solubility |
46.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid](/img/structure/B12209801.png)
![4-(4-chloro-2-methylphenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B12209802.png)
![(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12209803.png)
![3-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione](/img/structure/B12209805.png)
![2-Imino-8-methyl-1-(3-morpholin-4-yl-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carb oxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide](/img/structure/B12209810.png)
![2-[4-ethyl-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethylphenyl)aceta mide](/img/structure/B12209817.png)
![7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B12209822.png)
![5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B12209824.png)
![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12209827.png)

![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B12209843.png)
![(2Z)-7-{[butyl(methyl)amino]methyl}-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12209859.png)
![N-(3,4-dichlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide](/img/structure/B12209868.png)
